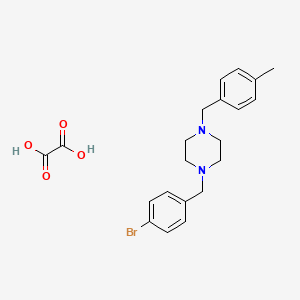
1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the piperazine class of drugs. It has been widely used as a recreational drug due to its stimulant properties. However, in recent years, there has been growing interest in the scientific research application of BZP.
Mechanism of Action
1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate works by increasing the levels of dopamine and serotonin in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep. By stimulating their release, 1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate can produce feelings of euphoria, increased energy, and alertness.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dilated pupils, dry mouth, and sweating. These effects are similar to those produced by other stimulants, such as amphetamines and cocaine.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, its recreational use has led to its classification as a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, its effects on the central nervous system can be unpredictable and vary depending on the individual, which can make it challenging to study.
Future Directions
There are several potential future directions for the scientific research application of 1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate. One area of interest is its potential as a treatment for depression and other mood disorders. Studies have shown that 1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate can produce antidepressant-like effects in animal models, but more research is needed to determine its efficacy and safety in humans.
Another potential area of research is the development of new drugs based on the structure of 1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate. Researchers have already identified several compounds that are structurally similar to 1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate but have different pharmacological properties. These compounds could be further studied to determine their potential as therapeutic agents.
Conclusion:
In conclusion, 1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate, or 1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate, is a synthetic compound that has been widely used as a recreational drug. However, its scientific research application has also been explored, particularly in the areas of mood disorders and drug development. While there are advantages to using 1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate in lab experiments, its classification as a controlled substance and unpredictable effects on the central nervous system can make it challenging to study. Nevertheless, there are several potential future directions for research in this area.
Synthesis Methods
1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate can be synthesized through the reaction of 1-bromo-4-(4-methylbenzyl)piperazine with 4-bromobenzylamine in the presence of a catalyst. The resulting compound is then treated with oxalic acid to obtain the oxalate salt of 1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate.
Scientific Research Applications
1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and serotonin agonist, which means that it can stimulate the release of these neurotransmitters. This has led to its investigation as a potential treatment for depression, anxiety, and other mood disorders.
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2.C2H2O4/c1-16-2-4-17(5-3-16)14-21-10-12-22(13-11-21)15-18-6-8-19(20)9-7-18;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLLBBHVEDQELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4927667.png)
![1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol](/img/structure/B4927670.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-butyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B4927675.png)
![3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B4927686.png)

![4-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2,5-dimethoxybenzaldehyde](/img/structure/B4927699.png)

![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4927709.png)
![2-(4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4927719.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4927721.png)
![3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4927733.png)
![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4927744.png)
